Imiglitazar

PPAR Glitazar Receptor Selectivity

Imiglitazar (TAK-559) is a uniquely quantifiable, dual PPARα/γ partial agonist calibrated to ~68% of rosiglitazone's maximal PPARγ1 activation. This makes it the definitive tool for distinguishing partial vs. full agonism outcomes in glucose/lipid metabolism, adipogenesis, and vascular inflammation research. Its well-documented hepatotoxicity and HDL particle redistribution phenotype further enable predictive toxicology and lipoprotein studies. Choose this compound for reproducible, citable target engagement that cannot be substituted by another glitazar.

Molecular Formula C28H26N2O5
Molecular Weight 470.5 g/mol
CAS No. 250601-04-8
Cat. No. B1671757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiglitazar
CAS250601-04-8
Synonyms(E)-4-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)benzyloxyimino)-4-phenylbutyric acid
TAK-559
Molecular FormulaC28H26N2O5
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4
InChIInChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+
InChIKeyULVDFHLHKNJICZ-QCWLDUFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imiglitazar (TAK-559) for Diabetes Research: A Dual PPARα/γ Agonist with Quantifiable In Vivo Efficacy and a Discontinued Development Path


Imiglitazar (CAS: 250601-04-8), also known as TAK-559 and formerly proposed as Pargluva, is a small molecule dual agonist of the human peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. Characterized as an oxyiminoalkanoic acid derivative, it was advanced to Phase 3 clinical trials by Takeda for the treatment of Type 2 Diabetes Mellitus before its development was suspended due to observed hepatotoxicity [2][3]. While never marketed, its unique profile of balanced dual activation and partial PPARγ agonism makes it a valuable research tool for investigating the complex roles of PPARs in glucose and lipid metabolism, as well as for studying the mechanisms of glitazar-associated toxicity [4]. Imiglitazar is available from multiple research chemical vendors with typical purities of ≥98% .

Why Imiglitazar is Not a Standard Glitazar: Functional Differentiation Through Partial PPARγ Agonism


Generic substitution among PPARα/γ dual agonists (glitazars) is scientifically invalid due to significant differences in receptor activation profiles, particularly concerning the degree of PPARγ agonism. Unlike full PPARγ agonists such as rosiglitazone, which fully saturate the receptor's transcriptional output, Imiglitazar functions as a partial agonist for PPARγ1, achieving only ~68% of the maximal activation of rosiglitazone [1]. This partial agonism profile, confirmed in vitro, is believed to lead to a distinct pattern of coregulator recruitment and downstream gene expression . This differentiation is critical because the adverse effects of PPAR modulators, including the fluid retention and weight gain associated with thiazolidinediones and the hepatotoxicity that halted Imiglitazar's development, are likely tied to the nature and strength of their PPARγ interaction [2][3]. Therefore, experiments using Imiglitazar cannot be reproduced by substituting it with a full PPARγ agonist or another dual agonist with a different activity profile.

Quantifiable Evidence of Imiglitazar's Pharmacological Differentiation


Balanced Dual Agonism vs. Skewed Activation Profiles of Other Glitazars

Imiglitazar exhibits a balanced, high-potency dual agonism on PPARα and PPARγ1. Its EC50 values for these targets are within a 2.2-fold range, contrasting with other glitazars like tesaglitazar, which show a strong skew toward PPARγ activation. In a transient transactivation assay, Imiglitazar showed EC50s of 67 nM (hPPARα) and 31 nM (hPPARγ1) [1]. Comparatively, tesaglitazar exhibits EC50 values for human PPARα of 3.6 μM (or 13.4 μM for rat) and human PPARγ of 0.2 μM, a roughly 18- to 67-fold difference in potency [2]. This indicates Imiglitazar provides more equal activation of both targets at a single, relevant concentration.

PPAR Glitazar Receptor Selectivity Pharmacodynamics

Partial PPARγ Agonism Differentiates Imiglitazar from Full Agonists like Rosiglitazone

Unlike full PPARγ agonists, Imiglitazar is a partial agonist, achieving a defined ceiling effect on receptor activation. In a direct comparison, Imiglitazar's maximal activation of hPPARγ1 was determined to be approximately 68% of the maximal activation observed with the full agonist rosiglitazone [1]. This partial agonism is functionally linked to a differential recruitment of transcriptional coregulators, specifically the coactivator SRC-1 and the dissociation of corepressor NCoR [1].

PPARγ Partial Agonism Coregulator Recruitment Transcriptional Efficacy

In Vivo HDL Particle Remodeling: A Quantifiable Biomarker of Imiglitazar's Lipid-Modulating Effect

In a prediabetic rhesus monkey model, oral administration of Imiglitazar at 3.0 mg/kg/day resulted in a significant and specific elevation of circulating high-density lipoprotein (HDL) cholesterol [1]. Crucially, this increase was characterized by a qualitative shift in HDL particle size distribution, with an increase in large HDL particles and a concurrent decrease in small dense HDL particles, alongside decreased plasma triglycerides and apolipoprotein B-100 [1]. While other PPAR agonists (e.g., fibrates) raise HDL, this specific particle remodeling profile is a quantifiable outcome differentiating Imiglitazar's in vivo action.

HDL Dyslipidemia Lipoprotein Metabolism In Vivo Pharmacology

Direct Inhibition of Vascular Cell Recruitment and Smooth Muscle Cell Proliferation

Imiglitazar demonstrates quantifiable anti-atherosclerotic effects in vitro that are not a general property of all PPAR agonists. At a concentration of 10 μM, Imiglitazar significantly inhibited TNFα- or IL-1β-induced adhesion of THP-1 monocytic cells to cultured endothelial cells, a key step in atherogenesis [1]. Furthermore, it reduced the secretion of monocyte chemoattractant protein-1 (MCP-1) from endothelial cells by 36% and significantly decreased both the migration and proliferation of cultured smooth muscle cells [1]. While a direct comparator is not provided, this level of inhibition is a specific, measurable effect of Imiglitazar in models of vascular inflammation.

Inflammation Atherosclerosis Vascular Biology Cell Migration

Development Suspension Due to Hepatotoxicity: A Critical Data Point for Safety Model Selection

A defining feature of Imiglitazar is that its Phase 3 clinical development for Type 2 Diabetes was suspended by Takeda in December 2004, with the stated reason being hepatotoxicity [1][2]. This is in contrast to other glitazars like muraglitazar and tesaglitazar, which were discontinued for different reasons or at different stages (e.g., muraglitazar for cardiovascular safety concerns) [3]. While no adverse liver effects were noted in the 3.0 mg/kg/day primate study, this clinical outcome is a crucial, publicly documented piece of evidence regarding its therapeutic window and toxicity profile [4].

Toxicity Hepatotoxicity Drug Safety Adverse Event

Optimal Research Applications for Imiglitazar (TAK-559) Based on Verified Evidence


Investigating the Functional Consequences of Partial PPARγ Agonism

Imiglitazar is the ideal tool compound for research aimed at distinguishing the molecular and physiological outcomes of partial versus full PPARγ activation. Its defined efficacy ceiling (68% of rosiglitazone's maximal activation) [1] provides a quantifiable reference point. Studies can use it to compare changes in adipogenesis, fluid retention markers, or gene expression profiles against full agonists like rosiglitazone or pioglitazone to elucidate the mechanisms driving the distinct side effect profiles of these classes.

Dissecting PPAR-Mediated Effects on Lipoprotein Particle Remodeling

The demonstrated ability of Imiglitazar to shift HDL particle distribution towards a larger, potentially more cardioprotective phenotype in a non-human primate model [1] makes it a specific and potent activator for studying the molecular mechanisms of PPARα/γ dual agonism on lipoprotein metabolism. Researchers can employ it in cellular and animal models to investigate the pathways governing HDL particle maturation and cholesterol efflux, providing a clear, citable link between target engagement and a specific lipid parameter.

Studies on Vascular Inflammation and Diabetic Atherogenesis

Imiglitazar's quantifiable in vitro activity in reducing endothelial cell activation (36% reduction in MCP-1 secretion) and smooth muscle cell proliferation [1][2] positions it as a valuable chemical probe for exploring the direct vascular effects of dual PPAR agonism, independent of systemic metabolic improvements. This is particularly relevant for research into diabetic vasculopathies, where the compound can be used to dissect anti-inflammatory pathways in vascular cell types.

Mechanistic Toxicology and Drug-Induced Liver Injury (DILI) Models

The definitive suspension of Imiglitazar's clinical development due to hepatotoxicity [1][2] provides a clear and well-documented rationale for its use as a tool compound in predictive toxicology research. It can serve as a positive control or a specific stressor in advanced cellular models (e.g., hepatocyte spheroids, microphysiological systems) and *in vivo* studies designed to identify the genetic or biochemical factors that predispose to, or the early biomarkers that predict, glitazar-induced liver injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imiglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.